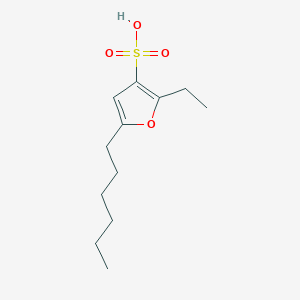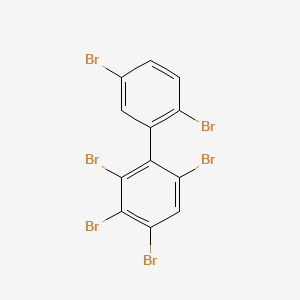
Ethenyl(methyl)phosphinic isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl(methyl)phosphinic isocyanate is an organophosphorus compound characterized by the presence of both ethenyl and methyl groups attached to a phosphinic isocyanate moiety
準備方法
Synthetic Routes and Reaction Conditions
Ethenyl(methyl)phosphinic isocyanate can be synthesized through various methods. One common approach involves the reaction of ethenylphosphinic acid with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Another method involves the use of triphenylphosphine and 2,3-dichloro-5,6-dicyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates .
Industrial Production Methods
Industrial production of this compound often relies on the phosgene process, which involves the reaction of phosgene with appropriate precursors. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the reduction carbonylation and oxidation carbonylation methods, which offer safer and more environmentally friendly production routes .
化学反応の分析
Types of Reactions
Ethenyl(methyl)phosphinic isocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include phosphinic acids, amines, and substituted phosphinic derivatives. These products have various applications in different fields, making this compound a versatile compound.
科学的研究の応用
Ethenyl(methyl)phosphinic isocyanate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of ethenyl(methyl)phosphinic isocyanate involves its reactivity with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is exploited in various applications, including polymer synthesis and drug development .
類似化合物との比較
Similar Compounds
Similar compounds to ethenyl(methyl)phosphinic isocyanate include:
Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Ethenylphosphinic acid: Used as a precursor in the synthesis of various organophosphorus compounds.
Phosphinic acids: A broad class of compounds with diverse applications in chemistry and biology
Uniqueness
This compound is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specialized applications where other similar compounds may not be suitable.
特性
| 113419-09-3 | |
分子式 |
C4H6NO2P |
分子量 |
131.07 g/mol |
IUPAC名 |
1-[isocyanato(methyl)phosphoryl]ethene |
InChI |
InChI=1S/C4H6NO2P/c1-3-8(2,7)5-4-6/h3H,1H2,2H3 |
InChIキー |
BXHVJZNLIQULLT-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C=C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-](/img/structure/B14311428.png)





![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)


